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Abstract

Fanotaprim (also known as VYR-006) is a novel small-molecule inhibitor of dihydrofolate
reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA
synthesis and cell proliferation. This guide provides a comprehensive overview of the available
preclinical data on Fanotaprim, focusing on its mechanism of action, selectivity, and in vitro
activity. Quantitative data are presented in structured tables for clarity, and detailed
experimental methodologies are provided. Visualizations of key pathways and experimental
workflows are included to facilitate understanding.

Introduction to Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of
dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in
the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of
DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism has been
successfully targeted in the development of anticancer drugs (e.g., methotrexate) and
antimicrobial agents (e.g., trimethoprim).

The therapeutic utility of DHFR inhibitors as antimicrobial agents hinges on their selective
inhibition of the pathogen's enzyme over the human ortholog. Structural differences between
prokaryotic and eukaryotic DHFR have been exploited to develop selective inhibitors,
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minimizing host toxicity. Fanotaprim is a next-generation DHFR inhibitor designed for high

potency and selectivity.

Mechanism of Action of Fanotaprim

Fanotaprim functions as a competitive inhibitor of DHFR, binding to the active site of the
enzyme and preventing the binding of the natural substrate, dihydrofolate. This blockade of the
folate pathway deprives the cell of essential precursors for nucleotide synthesis, ultimately
leading to the cessation of DNA replication and cell division.

Dihydrofolate (DHF)
Nucleotide Synthesis DNA Synthesis
(Te"ahydmfo'ate L) l > ( (dUMP -> dTMP) l > g Cell Proliferation

¥ Dihydrofolate Reductase

i _____________ NADP+
]
]
]

Click to download full resolution via product page

Caption: Mechanism of action of Fanotaprim as a DHFR inhibitor.

Quantitative Data on Fanotaprim's In Vitro Activity

The potency and selectivity of Fanotaprim have been evaluated against various targets. The

following tables summarize the key quantitative data.

Table 1: Inhibitory Activity against Dihydrofolate
Reductase
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Selectivity
Target Enzyme IC50 (nM) (hDHFRITarget Reference
DHFR)
Toxoplasma gondii
1.57 196 [1][2]
DHFR (tgDHFR)
Human DHFR
308 1 [1][2]
(hDHFR)
Mycobacterium
2500 0.12

abscessus DHFR

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Activity against Toxoplasma gondii and

Human Cells
Cell Line/Strain EC50 (nM) Reference

Toxoplasma gondii (RH strain) 13 [1]

Human breast cancer cell line
(MCF-7)

7300

EC50: Half-maximal effective concentration.

Table 3: In Vitro Antibacterial Activity (MIC)

Organism MIC50 (pM) MIC90 (pM)

Mycobacterium abscessus >100 >100

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of
isolates.

Experimental Protocols
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This section provides an overview of the methodologies used to generate the quantitative data
presented above.

DHFR Enzyme Inhibition Assay

The inhibitory activity of Fanotaprim against recombinant DHFR enzymes is determined using
a spectrophotometric assay that measures the decrease in absorbance at 340 nm,
corresponding to the oxidation of NADPH to NADP+.

Materials:

e Recombinant DHFR enzyme (e.g., T. gondii DHFR, human DHFR)

o Dihydrofolate (DHF)

e NADPH

o Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.4, 100 mM KCI, 1 mM DTT, 0.5 mg/mL BSA)
o Fanotaprim stock solution (in DMSO)

» 96-well microplate

e Spectrophotometer

Procedure:

Prepare serial dilutions of Fanotaprim in the assay buffer.

e In a 96-well plate, add the assay buffer, Fanotaprim at various concentrations, and the
DHFR enzyme.

 Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for
inhibitor binding.

« Initiate the reaction by adding a mixture of DHF and NADPH to each well.

e Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.
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» Calculate the initial reaction velocities and determine the percent inhibition for each
Fanotaprim concentration relative to a no-inhibitor control.

» Plot the percent inhibition against the logarithm of the Fanotaprim concentration and fit the
data to a dose-response curve to calculate the IC50 value.
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Caption: Experimental workflow for a DHFR enzyme inhibition assay.
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In Vitro Anti-Toxoplasma gondii Activity Assay

The efficacy of Fanotaprim against T. gondii is assessed using a growth inhibition assay in
human foreskin fibroblasts (HFFs).

Materials:

HFF cell culture

Toxoplasma gondii tachyzoites (e.g., RH strain)

Cell culture medium (e.g., DMEM with 10% FBS)

Fanotaprim stock solution (in DMSO)

96-well cell culture plates

Luciferase-based viability reagent or other methods for quantifying parasite growth

Procedure:

Seed HFFs in a 96-well plate and grow to confluency.
e Infect the HFF monolayer with T. gondii tachyzoites.

 After allowing for parasite invasion, add fresh medium containing serial dilutions of
Fanotaprim.

e Incubate the plates for a defined period (e.g., 72 hours).

o Assess parasite viability by measuring luciferase activity (if using a luciferase-expressing
parasite strain) or by other established methods.

o Determine the percent growth inhibition for each Fanotaprim concentration relative to a no-
drug control.

» Plot the percent inhibition against the logarithm of the Fanotaprim concentration and fit the
data to a dose-response curve to calculate the EC50 value.
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Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of Fanotaprim is determined by the broth microdilution method
according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

Bacterial strains of interest

Cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate growth medium

Fanotaprim stock solution (in DMSO)

96-well microtiter plates

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

Procedure:

Prepare serial twofold dilutions of Fanotaprim in the appropriate broth medium in a 96-well
plate.

o Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x
1075 CFU/mL).

 Inoculate each well of the microtiter plate with the bacterial suspension.
 Include a growth control well (no drug) and a sterility control well (no bacteria).
 Incubate the plates at 35-37°C for 16-20 hours.

e The MIC is defined as the lowest concentration of Fanotaprim that completely inhibits visible
bacterial growth.

In Vivo Efficacy in a Murine Model of Toxoplasmosis

Fanotaprim has demonstrated high efficacy in controlling acute Toxoplasma gondii infection in
a murine model. Oral administration of Fanotaprim at doses of 1-10 mg/kg daily for 7 days
resulted in 100% survival of mice infected with a highly virulent strain of T. gondii.
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Table 4: Pharmacokinetic Parameters of Fanotaprim in

Mice
Route . . AUCO-

Bioavail
of Dose bilit Cmax Tmax last t1/2 Referen

abili
Adminis  (mgl/kg) (Fo/)y (ng/mL)  (hours) (ng-h/im  (hours) ce
tration ° L)
Intraveno

- - 3.9
us (i.v.)
Oral
0.83 47.3 178 0.05 750

(p.0.)

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCO-last: Area under the
concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life.

Conclusion

Fanotaprim is a potent and highly selective inhibitor of protozoan DHFR, with promising in vitro
and in vivo activity against Toxoplasma gondii. Its high selectivity for the parasite enzyme over
the human counterpart suggests a favorable therapeutic window. While data on its antibacterial
activity is currently limited, its mechanism of action as a DHFR inhibitor warrants further
investigation against a broader range of bacterial pathogens. The data and protocols presented
in this guide provide a solid foundation for researchers and drug development professionals
interested in the further exploration and development of Fanotaprim as a potential therapeutic
agent.
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Caption: Logical relationship of Fanotaprim's selective inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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